(S)-5-Oxopyrrolidine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related 5-oxopyrrolidine derivatives has been explored in several studies. For instance, the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was achieved starting from (S)-pyroglutamic acid, leading to a library of carboxamides with potential for further biological evaluation . Another study reported a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides using a tandem Ugi condensation and intramolecular substitution, which represents an efficient method for constructing these compounds . Additionally, ultrasound-assisted synthesis has been employed to create novel 5-oxo-2-pyrrolidinecarboxamides, showcasing an environmentally friendly and time-efficient approach .
Molecular Structure Analysis
The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied using X-ray analysis and AM1 molecular orbital methods. The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, with molecules forming one-dimensional chains through intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 5-oxopyrrolidine derivatives has been explored in the context of their potential as antiallergic, antioxidant, and antimicrobial agents. For example, 5-oxo-5H- benzopyrano[2,3-b]pyridine derivatives showed significant antiallergic activity and are undergoing clinical studies . Novel 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antioxidant activity, with some compounds outperforming known antioxidants like ascorbic acid . Furthermore, novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs were synthesized and evaluated for their antibacterial properties, with some showing moderate to good activity against various bacterial strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-oxopyrrolidine derivatives are closely related to their molecular structure and substituents. The solvated structures, hydrogen bonding patterns, and crystal packing contribute to the stability and solubility of these compounds . The presence of different functional groups, such as carboxamide, sulfonyl, and various substituents on the phenyl ring, can significantly influence their chemical behavior and interaction with biological targets .
Scientific Research Applications
Synthesis Methods
One-Pot Synthesis
A one-pot base-mediated synthesis method has been developed using Baylis–Hillman bromides, primary amines, isocyanides, and arylglyoxals, producing 5-oxopyrrolidine-2-carboxamides via a tandem Ugi condensation and intramolecular substitution at room temperature (Zeng, Wang, Wu, & Ding, 2013).
Solution-Phase Combinatorial Synthesis
A study on solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides used di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride, derived from (S)-pyroglutamic acid, as a key intermediate. The study explored various acylation and amidation reactions (Malavašič et al., 2007).
Structural and Conformational Analysis
- Crystal Structure and Molecular Conformation: The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a potential antineoplastic agent, were studied using X-ray analysis and AM1 molecular orbital methods. This study contributes to understanding the structural properties relevant to pharmaceutical research (Banerjee et al., 2002).
Biological Applications
Antiepileptic Activity
Research into 4-substituted pyrrolidone butanamides, related to (S)-5-oxopyrrolidine-2-carboxamide, demonstrated significant antiepileptic activity. The study identified key structural elements essential for the antiepileptic properties of these compounds (Kenda et al., 2004).
Antioxidant Activity
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for antioxidant activity. Some compounds showed potent antioxidant effects, surpassing even known antioxidants like ascorbic acid, highlighting potential therapeutic applications (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. Certain derivatives exhibited significant anticancer activity against A549 cells and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332159 | |
Record name | L-Pyroglutamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16395-57-6 | |
Record name | L-Pyroglutamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.